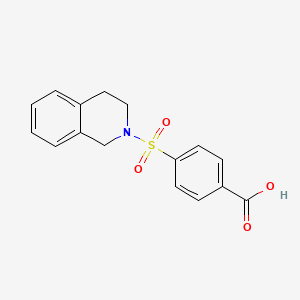

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid is a novel compound known for its potent and selective inhibition of the enzyme aldo-keto reductase AKR1C3. This enzyme is a target of interest in both breast and prostate cancer research . The compound’s structure includes a benzoic acid moiety linked to a dihydroisoquinoline sulfonyl group, which contributes to its unique binding properties and biological activity.

Mécanisme D'action

Target of Action

The primary target of the compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid is the enzyme Aldo-Keto Reductase AKR1C3 . This enzyme plays a crucial role in the metabolism of steroids and is a target of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The inhibition of AKR1C3 by the compound affects the metabolism of steroids, particularly the conversion of hormones. This can have downstream effects on hormone-dependent signaling pathways, which are often implicated in the progression of hormone-dependent cancers .

Pharmacokinetics

The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability.

Result of Action

The result of the compound’s action is the inhibition of AKR1C3, leading to altered steroid metabolism. This can potentially slow down the progression of hormone-dependent cancers, such as breast and prostate cancer .

Analyse Biochimique

Biochemical Properties

The compound interacts with the enzyme AKR1C3 . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Cellular Effects

Its inhibitory effect on AKR1C3 suggests that it could influence cell function by altering the activity of this enzyme .

Molecular Mechanism

The molecular mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid involves binding to the enzyme AKR1C3 . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid typically involves the Bischler-Napieralski reaction, which is a well-known method for preparing dihydroisoquinolines. This reaction involves the cyclization of phenylethanols and nitriles in the presence of trifluoromethanesulfonic anhydride (Tf2O) to form the dihydroisoquinoline core .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the availability of high-quality starting materials and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

Reduction: The compound can be reduced under specific conditions to yield tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include isoquinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s ability to inhibit AKR1C3 makes it a valuable tool for studying the enzyme’s role in cellular processes and disease.

Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid: Another potent inhibitor of AKR1C3 with a similar structure but different substitution patterns.

3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid: A closely related compound with variations in the position of the sulfonyl group.

Uniqueness

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid is unique due to its high potency and selectivity for AKR1C3, making it a valuable tool in cancer research and potential therapeutic applications .

Activité Biologique

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid is a compound that has garnered attention due to its potent biological activity, particularly as an inhibitor of the enzyme aldo-keto reductase AKR1C3. This enzyme is implicated in the metabolism of steroid hormones and is a significant target in cancer research, especially concerning breast and prostate cancers. The following sections will delve into the compound's mechanisms of action, biochemical properties, and relevant case studies.

Target Enzyme: Aldo-Keto Reductase AKR1C3

The primary biological target for this compound is AKR1C3. This enzyme plays a crucial role in steroid metabolism, influencing the conversion of hormones that can affect cancer progression. The compound acts as a highly selective inhibitor with a potency measured in low nanomolar ranges (nM), demonstrating a 1500-fold selectivity over other isoforms .

Biochemical Pathways

Inhibition of AKR1C3 by this compound alters steroid hormone metabolism, which can lead to reduced proliferation of hormone-dependent cancers. The binding of the compound to AKR1C3 involves the carboxylate group occupying the oxyanion hole, while the sulfonamide moiety positions the dihydroisoquinoline in an adjacent hydrophobic pocket .

Cellular Effects

The inhibition of AKR1C3 by this compound affects various cellular functions. Studies indicate that it can significantly alter cell signaling pathways associated with hormone-dependent cancers, leading to potential therapeutic applications .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties, including good cellular uptake and stability in biological systems. Its effectiveness has been demonstrated through assays measuring the inhibition of AKR1C3 metabolism on known substrates .

In Vitro Studies

A series of in vitro studies have confirmed the efficacy of this compound as a potent inhibitor of AKR1C3. For instance, one study reported that small modifications to the dihydroisoquinoline structure could enhance potency significantly .

Structural Activity Relationship (SAR)

SAR studies have revealed critical insights into how structural changes affect biological activity. The positioning of functional groups such as carboxylates and sulfonamides was found to be essential for maintaining inhibitory potency against AKR1C3. Variations such as substituting carboxylates with acid isosteres or amides were explored to optimize activity .

Clinical Relevance

Given its selective inhibition profile, this compound is being investigated for its potential therapeutic applications in treating cancers that overexpress AKR1C3. Ongoing clinical trials aim to evaluate its efficacy and safety in human subjects suffering from hormone-dependent malignancies .

Comparison with Similar Compounds

| Compound Name | Structure Similarity | Potency (nM) | Selectivity |

|---|---|---|---|

| 2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid | Similar core structure | Moderate | Lower than 4 |

| 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid | Similar core structure | High | Comparable |

The uniqueness of this compound lies in its high potency and selectivity for AKR1C3 compared to similar compounds, making it a valuable tool for cancer research and potential therapeutic applications.

Propriétés

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c18-16(19)13-5-7-15(8-6-13)22(20,21)17-10-9-12-3-1-2-4-14(12)11-17/h1-8H,9-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWLSZNKQJSZJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.